3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine
Overview
Description
3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine: is a heterocyclic compound that contains both a pyrazole and a pyridine ring. This compound is of significant interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules. The presence of both nitrogen atoms in the pyrazole and pyridine rings contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or acetic acid, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine is used as a precursor in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts.
Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. It is studied for its interactions with biological targets and its potential therapeutic applications.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising candidate for the development of new pharmaceuticals.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it valuable for various applications.
Comparison with Similar Compounds
- 5-butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
- 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 5-cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
Comparison: Compared to similar compounds, 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This unique structure contributes to its distinct chemical reactivity and biological activities. The presence of the amino group at the 5-position of the pyrazole ring further enhances its potential for chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
5-methyl-2-pyridin-2-ylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-6-8(10)13(12-7)9-4-2-3-5-11-9/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTNHFVPZQIZFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352738 | |
Record name | 3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26669421 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
19541-96-9 | |
Record name | 3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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